REACTION_CXSMILES
|
[CH3:1][C:2]1[C:11]2[CH2:10][CH2:9][CH2:8][CH2:7][C:6]=2[N:5]=[CH:4][CH:3]=1.C([Li])CCC.CCCCCC.C[Si]([N:27]=[C:28]=[S:29])(C)C>C1C=CC=CC=1.O>[CH3:1][C:2]1[C:11]2[CH2:10][CH2:9][CH2:8][CH:7]([C:28](=[S:29])[NH2:27])[C:6]=2[N:5]=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
5.83 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=NC=2CCCCC12
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
17.5 mL
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
5.6 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)N=C=S
|
Name
|
4-methyl-5,6,7,8-tetrahydroquinoline 8-(N-lithio-N-trimethylsilyl)thiocarboxamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
4-methyl-5,6,7,8-tetrahydroquinoline 8-(N-trimethylsilyl) thiocarboxamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at 0° for a further 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The red reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature at 0°
|
Type
|
WAIT
|
Details
|
After an additional 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
hydrolysis
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |